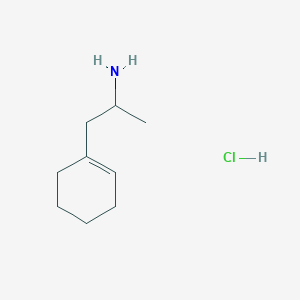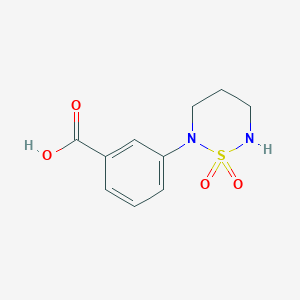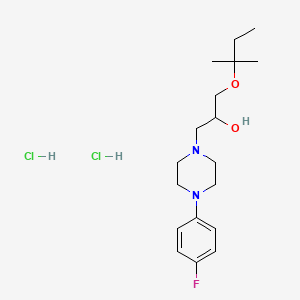![molecular formula C28H27FN2O5 B2528783 (4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane CAS No. 1351663-56-3](/img/structure/B2528783.png)
(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compounds I found are 2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine . Both of these compounds contain a fluorophenyl group and a piperazine ring, similar to the compound you mentioned.
Synthesis Analysis
The synthesis of similar compounds often involves the use of N-ethylpiperazine and a suitable electrophile, such as 6-fluoro-3,4-dihydronaphthalen-1(2H)-one . The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide .Molecular Structure Analysis
The molecular formula of2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol is C23H24FN5OS and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is C18H19FN4S . Physical And Chemical Properties Analysis
The Log Kow (Octanol-Water Partition Coefficient) of2-Ethyl-5-{4-(4-fluorophenyl)-1-piperazinylmethyl}[1,3]thiazolo [3,2-b] [1,2,4]triazol-6-ol is estimated to be 5.37 and 4-(4-Ethyl-1-piperazinyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is estimated to be 4.16 . These values give an indication of the compound’s solubility in water and organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have been directed towards developing synthetic methodologies for compounds containing fluoroaryl and pyridyl groups, which are often incorporated into more complex molecular architectures. For example, studies on the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones offer insights into novel synthetic pathways for introducing fluorinated substituents into organic molecules, which could be applicable to the synthesis of related compounds (Wnuk, Ríos, Khan, & Hsu, 2000). Similarly, research on Group 12 metal complexes with ligands containing dioxane units sheds light on the structural and electronic properties of such complexes, potentially guiding the design of new materials with desired characteristics (Chopra, Sharma, & Srivastava, 2015).
Photophysical Studies
Photophysical properties of compounds related to the one specified have been explored, indicating potential applications in optical materials and sensors. For instance, the study of hemicyanine dyes in dioxane-water mixtures and room temperature ionic liquids demonstrates the influence of solvent polarity on photoisomerization and twisted intramolecular charge transfer processes, which could be relevant for developing fluorescent probes or materials (Seth, Sarkar, Pramanik, Ghatak, Setua, & Sarkar, 2009).
Catalysis and Functionalization
The catalytic applications of compounds featuring fluoroaryl and pyridyl motifs, as well as dioxane units, have been investigated. Research on zinc catalysts for on-demand hydrogen generation and carbon dioxide functionalization highlights the utility of such systems in sustainable chemical processes, including the hydrosilylation of carbon dioxide, suggesting avenues for utilizing carbon dioxide as a feedstock (Sattler & Parkin, 2012).
Propiedades
IUPAC Name |
1,4-dioxane;(2Z)-8-[2-(4-fluorophenyl)ethyl]-2-(pyridin-4-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3.C4H8O2/c25-18-3-1-16(2-4-18)9-12-27-14-20-21(29-15-27)6-5-19-23(28)22(30-24(19)20)13-17-7-10-26-11-8-17;1-2-6-4-3-5-1/h1-8,10-11,13H,9,12,14-15H2;1-4H2/b22-13-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUSEGNIFCFMEL-BWLGBDCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.C1C2=C(C=CC3=C2OC(=CC4=CC=NC=C4)C3=O)OCN1CCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCO1.C1C2=C(C=CC3=C2O/C(=C\C4=CC=NC=C4)/C3=O)OCN1CCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-12-[2-(4-fluorophenyl)ethyl]-4-[(pyridin-4-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;hydrochloride](/img/structure/B2528700.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528703.png)
![7-hexyl-1,3-dimethyl-8-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2528704.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2528705.png)
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2528706.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2528707.png)

![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)
![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)
![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)

![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)